N-(butan-2-yl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide
Beschreibung
BenchChem offers high-quality N-(butan-2-yl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(butan-2-yl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-butan-2-yl-2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N5O5S/c1-3-22(2)34-30(39)20-44-33-35-27-18-29-28(42-21-43-29)17-26(27)32(41)38(33)19-23-9-11-24(12-10-23)31(40)37-15-13-36(14-16-37)25-7-5-4-6-8-25/h4-12,17-18,22H,3,13-16,19-21H2,1-2H3,(H,34,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOXLRRZJTXCOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CC4=CC=C(C=C4)C(=O)N5CCN(CC5)C6=CC=CC=C6)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound N-(butan-2-yl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C27H30N4O4S
- Molecular Weight : 498.62 g/mol
Structural Features
The compound features a quinazoline core with a piperazine moiety and an acetamide functional group. The presence of sulfur in the dioxole structure suggests potential reactivity and biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have shown efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's structure suggests potential anticancer activity due to the presence of the quinazoline ring, which is known to inhibit various kinases involved in cancer progression. A study demonstrated that quinazoline derivatives could induce apoptosis in cancer cells by activating caspase pathways .
The proposed mechanism involves the inhibition of specific enzymes or receptors that are crucial for cell proliferation and survival. For example, quinazoline derivatives have been shown to inhibit the activity of epidermal growth factor receptor (EGFR), leading to reduced tumor growth .
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several quinazoline derivatives against clinical isolates of Pseudomonas aeruginosa. The compound demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin .
Study 2: Anticancer Activity
In vitro assays were conducted on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 12 µM, suggesting significant cytotoxicity. Flow cytometry analysis revealed that treated cells underwent G1 phase arrest and subsequent apoptosis .
Table 1: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | MIC/IC50 | Reference |
|---|---|---|---|
| Antimicrobial | Pseudomonas aeruginosa | 16 µg/mL | |
| Anticancer | MCF-7 (Breast Cancer) | 12 µM |
Table 2: Structural Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A (Similar Quinazoline) | Quinazoline core | Antimicrobial |
| Compound B (Piperazine Derivative) | Piperazine ring | Anticancer |
| N-(butan-2-yl)-2-{...} | Quinazoline + Acetamide + Sulfur | Antimicrobial, Anticancer |
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies indicate that compounds with quinazoline structures exhibit significant anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance:
- Inhibition of EGFR : Compounds similar to N-(butan-2-yl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide have shown promise in targeting the epidermal growth factor receptor (EGFR), a critical player in many cancers .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research has demonstrated that quinazoline derivatives can inhibit bacterial DNA gyrase and other essential microbial enzymes:
- Broad-spectrum activity against various bacterial strains.
- Mechanism of action involves disrupting microbial DNA replication processes .
Therapeutic Potential
Given its multifaceted structure and biological activities, N-(butan-2-yl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide may have applications in:
- Cancer therapy : As a lead compound for developing new anticancer drugs targeting EGFR and related pathways.
- Antimicrobial treatments : Potential for development into new antibiotics or antifungal agents targeting resistant strains.
- Neurological disorders : Due to the piperazine component, it may also be explored for its effects on neurotransmitter systems.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar compounds:
| Study | Findings |
|---|---|
| PMC3309659 | Identified antimicrobial and anti-inflammatory properties in quinazoline derivatives. |
| PMC11505673 | Investigated the role of quinoline hybrids as multi-target agents against cancer and infections. |
| SciELO | Explored enzyme inhibition capabilities of sulfonamide derivatives related to glucose metabolism and neurodegeneration. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
